5-(3-Chloro-2-methylphenyl)-3-pyrimidin-2-yl-1,2,4-oxadiazole
Description
5-(3-Chloro-2-methylphenyl)-3-pyrimidin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that integrates a pyrimidine ring with an oxadiazole ring, substituted with a 3-chloro-2-methylphenyl group
Properties
IUPAC Name |
5-(3-chloro-2-methylphenyl)-3-pyrimidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O/c1-8-9(4-2-5-10(8)14)13-17-12(18-19-13)11-15-6-3-7-16-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECFZISWHSCZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=NC(=NO2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2-methylphenyl)-3-pyrimidin-2-yl-1,2,4-oxadiazole typically involves several key steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a nitrile or carboxylic acid derivative under acidic or basic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of the Two Rings: The final step involves coupling the oxadiazole and pyrimidine rings, often through a nucleophilic substitution reaction facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 3-Chloro-2-methylbenzoic acid derivatives.
Reduction: Amino derivatives of the oxadiazole ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Due to its heterocyclic structure, it has potential as an antimicrobial agent, inhibiting the growth of bacteria and fungi.
Anticancer Research: Studies have shown that derivatives of this compound can exhibit cytotoxic activity against cancer cell lines, making it a candidate for anticancer drug development.
Industry
Agriculture: It can be used in the synthesis of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt biological pathways in pests.
Pharmaceuticals: As a building block in the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 5-(3-Chloro-2-methylphenyl)-3-pyrimidin-2-yl-1,2,4-oxadiazole exerts its effects involves interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit enzyme activity essential for bacterial cell wall synthesis. In anticancer research, it could interfere with DNA replication or repair mechanisms, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5-(3-Chloro-2-methylphenyl)-1,2,4-oxadiazole: Lacks the pyrimidine ring, making it less versatile in terms of biological activity.
3-(3-Chloro-2-methylphenyl)-5-phenyl-1,2,4-oxadiazole:
Uniqueness
5-(3-Chloro-2-methylphenyl)-3-pyrimidin-2-yl-1,2,4-oxadiazole stands out due to the combination of the pyrimidine and oxadiazole rings, providing a unique scaffold for further functionalization and a broad range of applications in various fields.
This compound’s versatility and potential make it a valuable subject of study in both academic and industrial research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
